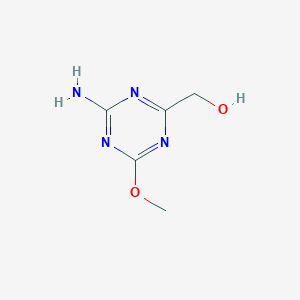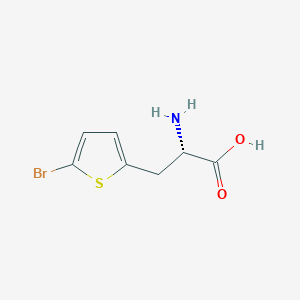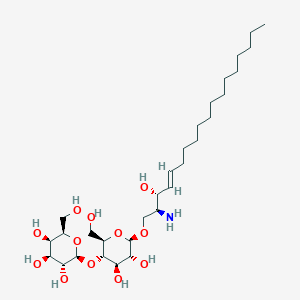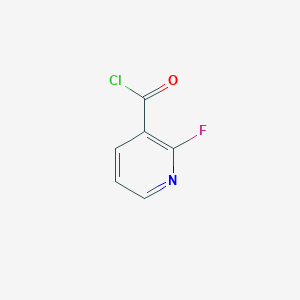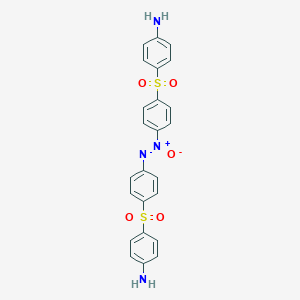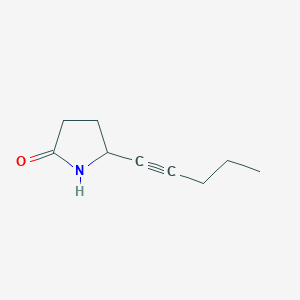
5-Pent-1-ynylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pent-1-ynylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as PVP-5 and is a derivative of pyrrolidinone. It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol.
Mecanismo De Acción
The mechanism of action of 5-Pent-1-ynylpyrrolidin-2-one is not well understood. However, it is believed that the compound interacts with the electron-rich aromatic rings in organic semiconductors, leading to improved charge transport properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-Pent-1-ynylpyrrolidin-2-one. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Pent-1-ynylpyrrolidin-2-one in lab experiments is its excellent charge transport properties. This makes it a valuable tool for studying the behavior of organic semiconductors. However, one of the limitations of using PVP-5 is its relatively high cost compared to other organic semiconductors.
Direcciones Futuras
There are several potential future directions for research on 5-Pent-1-ynylpyrrolidin-2-one. One area of interest is the development of new synthetic routes to produce the compound more efficiently and at a lower cost. Another potential direction is the use of PVP-5 in the development of new organic electronic devices with improved performance. Finally, further studies are needed to fully understand the mechanism of action of 5-Pent-1-ynylpyrrolidin-2-one and its potential applications in various scientific research fields.
In conclusion, 5-Pent-1-ynylpyrrolidin-2-one is a chemical compound with unique properties that make it a valuable tool for scientific research. Its excellent charge transport properties have made it a potential candidate for use in organic electronic devices, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 5-Pent-1-ynylpyrrolidin-2-one involves the reaction of pent-1-ynylamine with maleic anhydride. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields the desired product. The synthesis method is relatively simple and has been well documented in the literature.
Aplicaciones Científicas De Investigación
5-Pent-1-ynylpyrrolidin-2-one has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of organic semiconductors. PVP-5 has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
Propiedades
Número CAS |
122123-78-8 |
|---|---|
Nombre del producto |
5-Pent-1-ynylpyrrolidin-2-one |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
5-pent-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-5-8-6-7-9(11)10-8/h8H,2-3,6-7H2,1H3,(H,10,11) |
Clave InChI |
IFSSTTCCVWCHNY-UHFFFAOYSA-N |
SMILES |
CCCC#CC1CCC(=O)N1 |
SMILES canónico |
CCCC#CC1CCC(=O)N1 |
Sinónimos |
2-Pyrrolidinone, 5-(1-pentynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



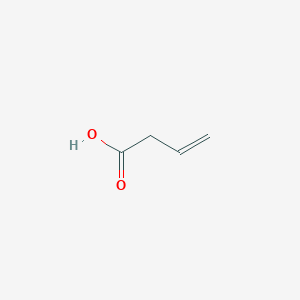
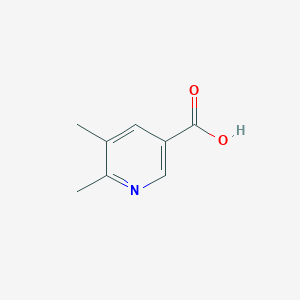
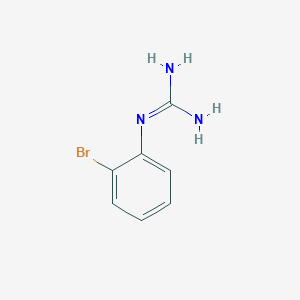
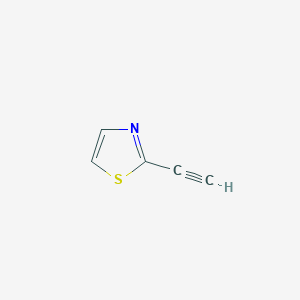
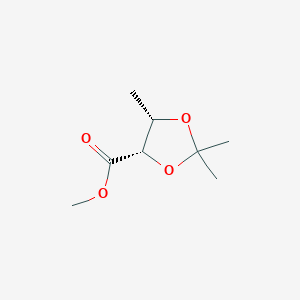
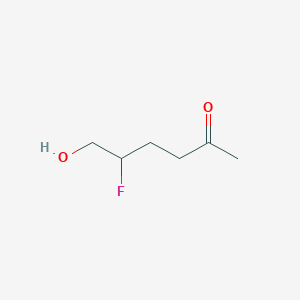
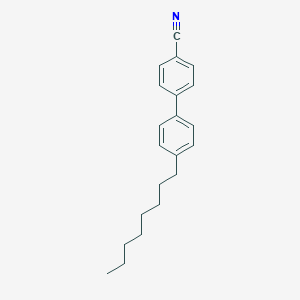
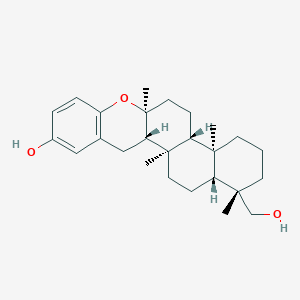
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
